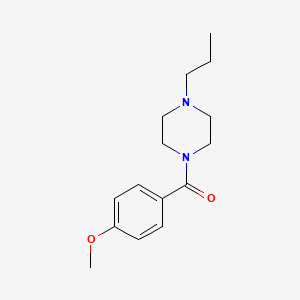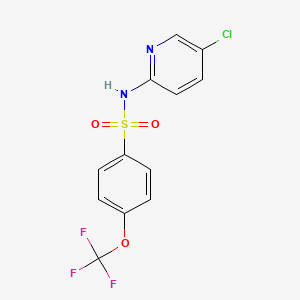
N-(pentafluorophenyl)isonicotinamide
Descripción general
Descripción
N-(pentafluorophenyl)isonicotinamide, also known as FPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of isonicotinamide, which is a well-known drug for the treatment of tuberculosis. FPN is a highly potent and selective inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which plays a crucial role in gene transcription and cancer progression.
Mecanismo De Acción
N-(pentafluorophenyl)isonicotinamide binds to the acetyl-lysine recognition pocket of BRD4 and prevents its interaction with acetylated histones. This leads to the inhibition of gene transcription and downstream signaling pathways that are essential for cancer cell survival. N-(pentafluorophenyl)isonicotinamide has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
N-(pentafluorophenyl)isonicotinamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. N-(pentafluorophenyl)isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(pentafluorophenyl)isonicotinamide has been shown to inhibit the expression of inflammatory cytokines and chemokines, which are involved in the progression of various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(pentafluorophenyl)isonicotinamide is a highly potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in cancer and other diseases. N-(pentafluorophenyl)isonicotinamide has been shown to have low toxicity and good pharmacokinetic properties in preclinical studies. However, N-(pentafluorophenyl)isonicotinamide is a relatively new compound, and its long-term safety and efficacy in humans are still unknown. In addition, N-(pentafluorophenyl)isonicotinamide is a challenging compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
N-(pentafluorophenyl)isonicotinamide has shown promising results in preclinical studies, and there is a growing interest in developing N-(pentafluorophenyl)isonicotinamide-based therapies for cancer and other diseases. Future research should focus on optimizing the pharmacokinetic properties of N-(pentafluorophenyl)isonicotinamide and evaluating its safety and efficacy in clinical trials. In addition, N-(pentafluorophenyl)isonicotinamide can be used as a tool to study the role of BRD4 in various biological processes, including gene transcription, epigenetic regulation, and immune response. Finally, N-(pentafluorophenyl)isonicotinamide can be used as a starting point for the development of novel compounds that target BRD4 and other bromodomain-containing proteins.
Aplicaciones Científicas De Investigación
N-(pentafluorophenyl)isonicotinamide has been extensively studied for its potential applications in cancer therapy. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones and recruits transcriptional coactivators to activate gene transcription. Overexpression of BRD4 has been observed in various types of cancer, including leukemia, lymphoma, and solid tumors. Inhibition of BRD4 has been shown to suppress tumor growth and induce apoptosis in cancer cells. N-(pentafluorophenyl)isonicotinamide is a highly selective inhibitor of BRD4 and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-1-3-18-4-2-5/h1-4H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZZSLUZRLZRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentafluorophenyl)pyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765796.png)
![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4765812.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![N-[(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B4765832.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopropylthiourea](/img/structure/B4765839.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)
![2-{[3-(1-naphthyloxy)propyl]thio}pyridine](/img/structure/B4765877.png)

![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![4-bromo-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4765887.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1-benzyl-6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4765896.png)